2-Bromotetrafluoroethyl trifluorovinyl ether
Overview
Description
2-Bromotetrafluoroethyl trifluorovinyl ether is a chemical compound with the molecular formula C4BrF7O . It belongs to the group of perfluorinated monomers and is known for its chemical stability and non-toxicity . This compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 2-Bromotetrafluoroethyl trifluorovinyl ether involves the reaction of tetrafluoroethylene with bromotrifluoroethylene oxide under specific conditions . The reaction typically requires the presence of a catalyst and is carried out at controlled temperatures to ensure high yields and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and output .
Chemical Reactions Analysis
2-Bromotetrafluoroethyl trifluorovinyl ether undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Polymerization: This compound can undergo radiation polymerization to form crosslinked films.
Catalytic Reactions: It acts as a catalyst in certain chemical reactions, enhancing the reaction rate and yield.
Common reagents used in these reactions include nucleophiles like amines and alcohols, and the reactions are typically carried out under controlled conditions to achieve the desired products .
Scientific Research Applications
2-Bromotetrafluoroethyl trifluorovinyl ether has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Its non-toxic nature makes it suitable for use in biological studies and applications.
Medicine: It is explored for potential use in drug delivery systems due to its chemical stability and compatibility with biological systems.
Mechanism of Action
The mechanism of action of 2-Bromotetrafluoroethyl trifluorovinyl ether involves its interaction with specific molecular targets and pathways. As a catalyst, it enhances the reaction rate by lowering the activation energy required for the reaction to proceed . In polymerization reactions, it facilitates the formation of crosslinked structures, resulting in stable and durable polymers .
Comparison with Similar Compounds
2-Bromotetrafluoroethyl trifluorovinyl ether can be compared with other similar compounds such as:
Tetrafluoroethylene: Another perfluorinated monomer used in polymer synthesis.
Bromotrifluoroethylene oxide: A precursor in the synthesis of this compound.
Trifluorovinyl ethers: A class of compounds with similar chemical properties and applications.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which impart specific chemical and physical properties that are advantageous in various applications .
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrF7O/c5-3(9,10)4(11,12)13-2(8)1(6)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYGRBTUNITHKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(F)(F)Br)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrF7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235040 | |
Record name | Perfluoro(2-bromoethyl vinyl ether) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85737-06-0 | |
Record name | 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85737-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085737060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoro(2-bromoethyl vinyl ether) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-1,1,2,2-tetrafluoroethoxy)trifluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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